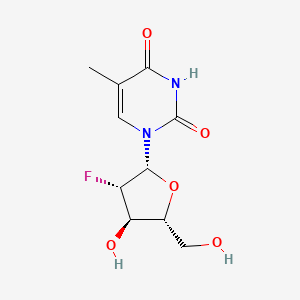

2'-Deoxy-2'-fluorothymidine

Description

Historical Perspectives and Discovery of Clevudine (B1669172)

The discovery and development of clevudine emerged from academic drug discovery programs focused on antiviral agents. Dr. C.-K. David Chu's research group at the University of Georgia College of Pharmacy made significant contributions to the discovery of antiviral agents for hepatitis, including clevudine. uga.edu His work in the mid-1980s involved searching for mechanisms related to the side effects of existing antiviral drugs, which led to the discovery of L-configuration nucleosides as a new class of compounds for drug development. yale.edu Clevudine was identified as one of these L-configuration nucleosides that demonstrated effectiveness against hepatitis B. yale.eduyale.edu

Early research involved the synthesis and evaluation of its antiviral activity against various viruses. The synthesis of clevudine has been explored through different routes, including methods starting from 2-deoxy-2-fluoro-D-galactopyranose to access the L-arabinofuranosyl scaffold. rsc.orgresearchgate.netresearchgate.net

Role of Clevudine as a Nucleoside Analogue in Antiviral Research

Clevudine functions as a nucleoside analogue, interfering with the replication process of viruses, particularly HBV. mdpi.compatsnap.com As a thymidine (B127349) analogue, it is phosphorylated intracellularly to its active triphosphate form, clevudine-5'-triphosphate (CLV-TP). nih.gov This active metabolite inhibits the HBV polymerase. mdpi.comnih.gov

Unlike some other nucleoside analogues that primarily act as competitive inhibitors and get incorporated into the viral DNA chain causing chain termination, research has shown that CLV-TP can inhibit HBV reverse transcriptase through a noncompetitive mechanism. asm.orgbiospace.com Studies suggest that CLV-TP may bind to and distort the active site of the HBV polymerase, thereby inhibiting its function without necessarily being incorporated into the growing DNA chain. asm.orgbiospace.com This unique mechanism was observed in studies using the HBV endogenous polymerase assay. asm.org

In vitro studies have demonstrated potent antiviral activity of clevudine against HBV in cell lines. For instance, in HBV DNA-transfected human hepatoma cells, an IC₅₀ value of 0.9 µM was reported. mdpi.com In HepAD38 cells infected with HBV, an EC₅₀ of 0.11 µM was observed. mdpi.com Clevudine has also shown activity against Epstein-Barr virus (EBV) in vitro. mdpi.com

Preclinical studies in animal models, such as the duck and woodchuck models of chronic hepatitis B infection, further supported clevudine's potent antiviral activity in vivo. nih.govmdpi.comnih.govnatap.org These studies showed marked and rapid inhibition of virus replication. nih.gov In the woodchuck model, dose-dependent inhibition of woodchuck hepatitis virus (WHV) replication was observed, along with a reduction or loss of covalently closed circular DNA (cccDNA). nih.govnih.gov

Evolution of Clevudine Research Paradigms

The research paradigm for clevudine has evolved from initial discovery and in vitro/in vivo characterization to extensive clinical studies evaluating its efficacy and durability of response. Early clinical studies, including Phase II and Phase III trials, investigated the antiviral potency of clevudine in patients with chronic hepatitis B. mdpi.comnih.govkjim.orgresearchgate.net

These studies demonstrated significant reductions in serum HBV DNA levels and improvements in biochemical markers. nih.govkjim.orgresearchgate.net For example, Phase III studies showed potent antiviral efficacy after 24 weeks of therapy in both HBeAg-positive and HBeAg-negative patients. nih.govresearchgate.net Research also explored the sustained antiviral effect observed after the cessation of clevudine therapy in a portion of patients. nih.govbiospace.comnatap.orgresearchgate.net

However, longer-term research revealed challenges, including the development of viral resistance and the occurrence of myopathy in some patients. taylorandfrancis.comgutnliver.orgnih.govresearchgate.netresearchgate.net The rtM204I mutation in the HBV reverse transcriptase was identified as a major mutation associated with clevudine resistance. nih.govresearchgate.net This led to research exploring combination therapies to improve efficacy and address resistance. Studies have investigated the activity of clevudine in combination with other nucleoside/nucleotide analogues, showing synergistic inhibitory effects against HBV replication in vitro when combined with agents like entecavir (B133710), lamivudine (B182088), adefovir (B194249), or tenofovir (B777). researchgate.netasm.org Clinical studies evaluating lower doses of clevudine in combination with other antivirals, such as adefovir, have also been conducted with the aim of maintaining potent antiviral response while potentially mitigating the risk of resistance and adverse effects. researchgate.net

The research on clevudine highlights the iterative nature of drug development, where initial promising findings lead to broader investigations, uncovering complexities like resistance and side effects, which in turn drive research into optimized treatment strategies, such as combination therapies and a deeper understanding of the drug's unique mechanism of action.

Key Research Findings on Clevudine Antiviral Activity:

| Study Type | Model/Population | Key Finding | Source |

| In vitro | HBV DNA-transfected human hepatoma cells | IC₅₀ = 0.9 µM against HBV. | mdpi.com |

| In vitro | HepAD38 cells (HBV) | EC₅₀ = 0.11 µM against HBV. | mdpi.com |

| In vitro | P3HR1 cells (EBV) | EC₉₀ = 5.0 µM against EBV. | mdpi.com |

| Preclinical | Duck model (chronic HBV) | Marked, rapid inhibition of virus replication. | nih.gov |

| Preclinical | Woodchuck model (chronic WHV) | Dose-dependent inhibition of WHV replication; reduction/loss of cccDNA. | nih.govnih.gov |

| Clinical (Phase III) | CHB patients (HBeAg-positive/negative) | Potent antiviral efficacy after 24 weeks (significant HBV DNA reduction). | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861432 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69256-17-3 | |

| Record name | NSC678516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Synthesis and Structural Elucidation of Clevudine

Early Synthetic Routes and Methodological Advancements

The initial synthesis of clevudine (B1669172) was reported in 1995. mdpi.com These early approaches laid the groundwork for subsequent developments, establishing key transformations necessary to construct the molecule.

One of the early synthetic routes to clevudine utilized L-arabinose as a starting material. mdpi.comdrugfuture.comscielo.brresearchgate.netscirp.orgscirp.org This natural sugar provides a readily available chiral pool precursor. The synthesis from L-arabinose typically involved multiple steps, including the protection of hydroxyl groups, conversion to a suitable glycosyl donor, coupling with a silylated thymine (B56734) base, introduction of the fluorine atom at the 2' position, and subsequent deprotection. mdpi.comdrugfuture.com For instance, a reported synthesis involved peracetylation of L-arabinose, followed by bromination to furnish a bromo-sugar intermediate. drugfuture.com This intermediate was then converted to L-arabinal, which underwent fluorination. drugfuture.com Another approach from L-arabinose involved a series of reactions including protection, oxidation, reduction, and introduction of the fluorine via an imidazole (B134444) sulfonate leaving group, followed by coupling with silylated thymine. mdpi.com

Following the initial syntheses, efforts were directed towards developing more robust and efficient methodologies for clevudine production. mdpi.com These advancements aimed to improve yields, reduce the number of steps, and facilitate scalability. The development of more efficient synthetic routes is crucial for the practical production of pharmaceutical compounds. researchgate.net Researchers explored different strategies and reagents to optimize key steps, such as glycosylation and the introduction of the fluorine atom. mdpi.comnih.gov

Contemporary and Protecting-Group-Free Synthesis of Clevudine

More recent synthetic strategies have focused on increasing efficiency and, in some cases, minimizing or eliminating the need for protecting groups, which can simplify synthetic procedures and reduce waste. rsc.orgrsc.orgresearchgate.netresearchgate.net

A contemporary approach to clevudine synthesis starts from 2-deoxy-2-fluoro-D-galactopyranose. mdpi.comresearchgate.netnih.govrsc.orgrsc.orgresearchgate.netlarvol.com This route has been reported to be shorter and provide higher yields compared to earlier methods. researchgate.netrsc.orgrsc.org Key steps in this synthesis involve transformations that convert the galactopyranose sugar into the desired L-arabinofuranosyl scaffold. researchgate.netrsc.orgrsc.org One such strategy involves an iodine-promoted cyclization and oxidative cleavage to achieve the L-arabinofuranosyl structure. researchgate.netrsc.orgrsc.org This method exemplifies a protecting-group-free approach to synthesizing clevudine. rsc.orgrsc.orgresearchgate.netresearchgate.net

A critical aspect of clevudine's structure and synthesis is its unnatural L-configuration. mdpi.comresearchgate.netoup.comnatap.orgnatap.orgbeilstein-journals.orgnih.gov While most naturally occurring nucleosides have a D-configuration, clevudine possesses a β-L-arabinofuranosyl sugar moiety. mdpi.comoup.comnatap.orgnatap.orgnih.gov This specific stereochemistry is essential for its biological activity. beilstein-journals.org The synthesis must therefore ensure the correct stereochemical outcome, particularly during the construction of the glycosidic bond and the formation of the furanose ring with the desired L-configuration. mdpi.comnih.gov The synthesis from 2-deoxy-2-fluoro-D-galactopyranose, for instance, involves steps that effectively invert the stereochemistry to arrive at the L-arabinofuranosyl structure. researchgate.netrsc.orgrsc.org The unnatural L-configuration of nucleoside analogues has been shown to offer comparable or even greater antiviral efficacy and improved toxicological profiles compared to their D-counterparts. beilstein-journals.org

Structural Features and Chemical Modulations for Analogue Development

Clevudine's structure consists of a thymine base linked to a 2'-deoxy-2'-fluoro-L-arabinofuranosyl sugar. nih.govmdpi.commdpi.comoup.com The presence of the fluorine atom at the 2' position of the sugar ring is a key structural feature that influences its properties and activity. mdpi.comnih.gov This fluorine substitution can enhance the metabolic stability and antiviral activity of nucleoside analogues. mdpi.comnih.gov

β-N-Glycosidic Bond Characterization

A crucial structural feature of clevudine is the β-N-glycosidic bond that connects the N1 nitrogen of the thymine base to the C1' carbon of the L-arabinofuranosyl sugar. rsc.orgdrugbank.com This bond is a covalent linkage formed between a carbohydrate and a nitrogenous base, fundamental to the structure of nucleosides and nucleotides. fiveable.mekhanacademy.orglibretexts.org In the context of nucleosides, the N-glycosidic bond connects the anomeric carbon of the sugar to a nitrogen atom of the base. fiveable.melibretexts.org The β configuration refers to the stereochemical orientation of the bond relative to the sugar ring. fiveable.mekhanacademy.org In clevudine, the β configuration at the N-glycosidic bond is a defined structural characteristic. rsc.org The formation of N-glycosidic bonds can occur through mechanisms involving activated sugar intermediates reacting with the nucleobase. libretexts.orgnih.gov

Development of Clevudine Prodrugs (e.g., ATI-2173)

The development of prodrugs of clevudine, such as ATI-2173 (Fosclevudine alafenamide), represents a strategy to improve its pharmacological profile, particularly targeting delivery to the liver. idrblab.netmdpi.comnih.govasm.orgresearchgate.net ATI-2173 is a phosphoramidate (B1195095) prodrug designed to deliver the 5'-monophosphate of clevudine to the liver. nih.govasm.orgresearchgate.net This design bypasses the initial phosphorylation step required for clevudine activation, as the 5'-monophosphate is then converted to the active triphosphate form within liver cells. nih.govasm.org This liver-targeted delivery aims to increase the concentration of the active metabolite at the site of infection while potentially reducing systemic exposure to clevudine. nih.govasm.org ATI-2173 is structurally based on clevudine with a phosphoramidate substitution at the 5' hydroxyl group. researchgate.net This modification facilitates its transport and metabolism, leading to the intracellular generation of clevudine-5'-triphosphate, the active antiviral form. nih.govasm.orgresearchgate.net

Molecular Mechanism of Action of Clevudine

Intracellular Phosphorylation Pathways of Clevudine (B1669172)

For Clevudine to become pharmacologically active, it must undergo a series of intracellular phosphorylations to be converted into its triphosphate form. asm.org This metabolic activation is a critical prerequisite for its antiviral activity and is mediated by host cell kinases.

Role of Cytosolic Deoxycytidine Kinase in Clevudine Activation

The initial and rate-limiting step in the activation of many nucleoside analogues is the first phosphorylation, converting the nucleoside to a nucleoside monophosphate. nih.gov Cytosolic deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.gov Research has indicated that Clevudine is a substrate for deoxycytidine kinase, which facilitates its initial phosphorylation, beginning the cascade that leads to its active form. asm.org The efficiency of this initial step is crucial for the subsequent formation of the active triphosphate metabolite.

Contribution of Thymidine (B127349) Kinase and Mitochondrial Deoxypyrimidine Kinase to Clevudine Phosphorylation

In addition to dCK, Clevudine is also a substrate for thymidine kinase. asm.org Specifically, mitochondrial thymidine kinase 2 (TK2) is involved in the conversion of Clevudine to its 5′-monophosphate form. asm.org TK2 is a key enzyme in the mitochondrial nucleotide salvage pathway, responsible for phosphorylating deoxypyrimidines required for mitochondrial DNA (mtDNA) synthesis. consensus.app The involvement of both cytosolic and mitochondrial kinases highlights the complex metabolic pathway of Clevudine activation within the hepatocyte.

Conversion to Clevudine-5′-Triphosphate (Active Metabolite)

Following the initial monophosphorylation, Clevudine-5'-monophosphate is further phosphorylated by other cellular kinases to Clevudine-5'-diphosphate and ultimately to the active moiety, Clevudine-5′-triphosphate. asm.orgnih.gov This three-step phosphorylation cascade is essential for the drug's function. asm.org

Studies in primary human hepatocytes have elucidated key aspects of this metabolic process. While the major metabolite in hepatoma cell lines is the 5'-triphosphate, in primary human hepatocytes, the 5'-monophosphate is the most abundant metabolite. nih.gov This suggests that the conversion of Clevudine-5'-monophosphate to the corresponding 5'-diphosphate is the rate-limiting step in the phosphorylation pathway within these primary cells. nih.gov Despite this, the levels of the active Clevudine-5'-triphosphate are similar in both cell types. nih.gov The active metabolite accumulates rapidly, with peak intracellular concentrations observed approximately 8 hours after exposure. nih.gov

| Cell Type | Major Metabolite | Rate-Limiting Step in Phosphorylation |

|---|---|---|

| Primary Human Hepatocytes | 5'-Monophosphate | Conversion of 5'-Monophosphate to 5'-Diphosphate |

| Hepatoma Cell Lines | 5'-Triphosphate | Not specified as rate-limiting |

Clevudine-5′-Triphosphate Interaction with Viral Polymerases

The antiviral activity of Clevudine is a direct result of the interaction between its active triphosphate metabolite and the HBV polymerase, which functions as a reverse transcriptase. mdpi.com

Noncompetitive Inhibition Kinetics and Binding Site Distortion

The interaction between Clevudine-5'-triphosphate and the HBV reverse transcriptase is characterized by noncompetitive inhibition kinetics. nih.govasm.org Kinetic analyses have demonstrated that the active metabolite does not compete with the natural substrate, deoxythymidine triphosphate (TTP), for binding to the enzyme. nih.gov Instead, Clevudine-5'-triphosphate binds to the polymerase's active site and induces a conformational change. nih.govasm.org This distortion of the active site renders the enzyme catalytically inactive, preventing the incorporation of natural deoxynucleoside triphosphates and thus halting DNA synthesis. nih.govasm.org This unique mode of action shares properties with both NRTIs (binding at the active site) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) (inducing conformational change and allosteric inhibition). nih.govnih.govasm.org

| Parameter | Value | Description |

|---|---|---|

| Mode of Inhibition | Noncompetitive | Inhibitor binds to a site other than the active site, or to the enzyme-substrate complex. |

| Inhibition Constant (Ki) | 0.68 µM | Indicates the potency of the inhibitor; a lower value signifies greater potency. |

Non-Chain-Terminating Modality in DNA Synthesis Inhibition

A key feature of clevudine's mechanism is its action as a non-chain-terminating inhibitor of HBV DNA synthesis. nih.gov Unlike obligate chain terminators, which immediately halt the elongation of the DNA strand upon incorporation, clevudine possesses a 3'-hydroxyl group. nih.gov This structural feature theoretically allows for the formation of a subsequent phosphodiester bond. However, the active form, clevudine-5'-triphosphate, functions as a noncompetitive inhibitor of the HBV polymerase. nih.govnih.gov It binds to and distorts the active site of the polymerase, which blocks DNA replication at multiple stages, including priming and DNA synthesis, without being incorporated into the elongating DNA chain. nih.gov This unique mechanism contrasts with traditional chain-terminating nucleoside analogues. nih.gov

Inhibition of DNA-Dependent DNA Polymerase Activity

Clevudine triphosphate is a potent inhibitor of the HBV DNA polymerase. nih.gov It acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the viral DNA. patsnap.com However, kinetic analyses have revealed that clevudine triphosphate inhibits DNA chain elongation by the HBV polymerase in a noncompetitive manner. nih.gov This suggests that clevudine triphosphate has the unique ability to inhibit the HBV reverse transcriptase by binding to and distorting its active site, sharing properties with both nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This dual mechanism contributes to its potent antiviral activity.

Impact on Reverse Transcription and Minus-Strand DNA Synthesis

The replication of the HBV genome is a complex process that relies on the reverse transcriptase activity of the viral polymerase to synthesize a DNA copy from a pregenomic RNA (pgRNA) template. Clevudine's mechanism directly targets this crucial step. It has been shown to inhibit the priming of HBV minus-strand DNA synthesis. mdpi.com Clevudine triphosphate can inhibit this priming process independently of the deoxynucleoside triphosphate (dNTP) substrate and without being incorporated into the DNA. nih.gov Furthermore, it strongly inhibits the DNA polymerization stage of protein priming. nih.gov By disrupting these initial and essential stages of reverse transcription, clevudine effectively prevents the formation of new viral DNA, thereby halting the replication cycle. mdpi.com

Comparative Analysis of Clevudine’s Mechanism with Other Nucleos(t)ide Analogues

The mechanism of action of clevudine exhibits notable differences when compared to other nucleoside and nucleotide analogues used in the treatment of chronic hepatitis B. These differences are primarily in their chemical nature, requirement for activation, and their specific interaction with the viral polymerase.

| Feature | Clevudine | Lamivudine (B182088) | Adefovir (B194249) | Entecavir (B133710) |

| Analogue Type | Nucleoside | Nucleoside | Nucleotide | Nucleoside |

| Phosphorylation Steps for Activation | Three | Three | Two | Three |

| Mechanism of Action | Non-competitive inhibition, non-chain termination | Competitive inhibition, chain termination | Competitive inhibition, chain termination | Competitive inhibition, delayed chain termination |

| Primary Target | HBV DNA Polymerase (priming and elongation) | HBV DNA Polymerase (elongation) | HBV DNA Polymerase (elongation) | HBV DNA Polymerase (priming and elongation) |

As illustrated in the table, clevudine, like lamivudine and entecavir, is a nucleoside analogue that requires three phosphorylation steps to become active. mdpi.com In contrast, adefovir is a nucleotide analogue, requiring only two phosphorylation steps. The most significant distinction lies in the mode of inhibition. While lamivudine and adefovir are classic chain terminators, clevudine acts as a non-chain-terminating, non-competitive inhibitor. mdpi.comnih.gov Entecavir also possesses a 3'-hydroxyl group and is known to cause delayed chain termination, where a few more nucleotides can be added after its incorporation before DNA synthesis is halted. nih.gov Clevudine's ability to inhibit the priming stage of DNA synthesis is a feature it shares with entecavir, distinguishing them from agents that solely act on the elongation phase. mdpi.comnih.gov

Antiviral Activity and Efficacy Studies in Preclinical Models

In Vitro Antiviral Potency of Clevudine (B1669172)

Clevudine has consistently shown potent inhibitory effects on Hepatitis B Virus replication in vitro. nih.govresearchgate.net As a synthetic pyrimidine (B1678525) analogue, its mechanism of action involves the inhibition of the HBV DNA polymerase. patsnap.comcancer.gov Following intracellular phosphorylation to its active triphosphate form, clevudine triphosphate, it acts as a competitive inhibitor of the viral polymerase. patsnap.com This incorporation into the viral DNA chain leads to premature chain termination, effectively halting viral replication. patsnap.compatsnap.com Some research also suggests a unique mechanism where the triphosphate form acts as a noncompetitive, non-chain-terminating inhibitor that distorts the polymerase's active site, blocking multiple stages of DNA replication. asm.org

The potency of Clevudine against HBV has been quantified in various cell-based assays, with the 50% effective concentration (EC₅₀) values demonstrating its significant antiviral activity. These values can vary depending on the cell system used for evaluation. For instance, in 2.2.15 cells, a human hepatoma cell line that produces HBV, the EC₅₀ value was reported to be 0.1 µM after 72 hours of treatment. ncats.io In other systems, the EC₅₀ for HBV inhibition has been reported to range from 0.02 µM to 0.84 µM. researchgate.net Another study noted an anti-HBV EC₅₀ of 1.31 nM in primary human hepatocytes for ATI-2173, a liver-targeted monophosphate prodrug of clevudine. asm.orgnih.gov

| Cell Line/System | EC₅₀ Value | Reference |

|---|---|---|

| 2.2.15 cells | 0.1 µM | ncats.io |

| Various in vitro systems | 0.02 µM - 0.84 µM | researchgate.net |

| Primary Human Hepatocytes (ATI-2173) | 1.31 nM | asm.orgnih.gov |

In addition to its primary activity against HBV, Clevudine has demonstrated inhibitory effects against the Epstein-Barr virus (EBV) in vitro. researchgate.netasm.org It has been identified as a potent and selective inhibitor of EBV replication. nih.gov Studies have shown that the reduction in viral production is concentration-dependent. nih.gov The 90% inhibitory concentration (IC₉₀) for EBV replication was found to be approximately 5 µM. nih.gov The mechanism of action against EBV is thought to be distinct from other anti-herpesvirus nucleoside analogs, as its triphosphate form is not utilized as a substrate by the EBV DNA polymerase, suggesting it is not incorporated into the viral DNA. nih.gov

The HepAD38 cell line is a crucial in vitro model for evaluating the antiviral efficacy of compounds against HBV. nih.gov This human hepatoblastoma cell line is stably transfected with the HBV genome, and its replication can be regulated by tetracycline. cellosaurus.orgnih.gov In the absence of tetracycline, the cells actively produce HBV, allowing for the screening of potential inhibitors. cellosaurus.orgnih.gov The HepAD38 line has been utilized in studies to assess the anti-HBV activity of Clevudine, particularly in combination with other nucleoside/nucleotide analogs, to investigate potential synergistic or antagonistic effects. nih.gov This model enables detailed analysis of the viral replication cycle and the impact of antiviral agents on various viral DNA forms. nih.govnih.gov

In Vivo Antiviral Efficacy in Animal Models

Preclinical in vivo studies in relevant animal models have corroborated the potent antiviral activity of Clevudine observed in vitro.

The duck hepatitis B virus (DHBV) model, which utilizes a virus structurally and replicationally similar to human HBV, has been employed to assess the in vivo efficacy of Clevudine. asm.orgnih.govcreative-diagnostics.com Studies performed in this model have demonstrated that Clevudine can cause a marked and rapid inhibition of virus replication. nih.gov

The woodchuck hepatitis virus (WHV) model is a highly predictive model for evaluating antiviral therapies for chronic HBV infection in humans. nih.govnih.govmdpi.com Chronically WHV-infected woodchucks exhibit a disease progression similar to that of human chronic hepatitis B, including the development of hepatocellular carcinoma. wjgnet.comunl.edu

In this model, Clevudine has proven to be highly effective. nih.gov Treatment has resulted in significant, dose-dependent reductions in viremia, with decreases in WHV DNA levels of up to 9 log₁₀ reported. nih.govnih.gov A key finding in woodchuck studies is Clevudine's ability to significantly reduce the levels of intrahepatic covalently closed circular DNA (cccDNA), the stable replication template for the virus. nih.govnih.govnih.gov This reduction in cccDNA is often associated with a more sustained antiviral response even after treatment cessation. nih.govnih.govnih.gov Furthermore, studies have shown that Clevudine treatment leads to marked reductions in intrahepatic WHV RNA, woodchuck hepatitis core antigen (WHcAg), and serum woodchuck hepatitis surface antigen (WHsAg). nih.govnih.govnih.gov This potent and sustained antiviral activity in the woodchuck model has been instrumental in the clinical development of Clevudine. asm.orgnih.gov

Combination Antiviral Therapy Research

In vitro studies have shown that Clevudine exhibits synergistic antiviral effects when combined with several other approved nucleos(t)ide analogues. nih.gov Using the HepAD38 cell line, which expresses wild-type HBV, researchers observed that combining Clevudine with entecavir (B133710), lamivudine (B182088), adefovir (B194249), or tenofovir (B777) resulted in enhanced antiviral activity against HBV. nih.gov

This synergy has also been demonstrated in preclinical in vivo models. In a mouse model of HBV replication, combination therapy with Clevudine and tenofovir dipivoxil fumarate (B1241708) (TDF) was found to be much more effective in suppressing the virus titer than either drug used alone. nih.gov This enhanced suppression was maintained for at least three weeks after the end of the treatment period. nih.gov A pilot study in humans also suggested that a combination of Clevudine and adefovir produced a potent antiviral response. nih.gov These findings indicate that combination treatments involving Clevudine can provide a greater antiviral effect than monotherapy. nih.gov

Table 2: In Vitro Interaction of Clevudine with Other Nucleos(t)ide Analogues

| Combination | Observed Effect |

| Clevudine + Entecavir | Synergistic |

| Clevudine + Lamivudine | Synergistic |

| Clevudine + Adefovir | Synergistic |

| Clevudine + Tenofovir | Synergistic |

Data derived from in vitro studies using the HepAD38 cell line. nih.gov

In contrast to its synergistic interactions with many other antiviral agents, the combination of Clevudine and telbivudine (B1682739) (TBV) results in an antagonistic antiviral response in vitro. nih.gov This means that the combined antiviral effect is less than that of the individual drugs.

The primary rationale for designing combination antiviral regimens is to achieve more profound and sustained viral suppression and to reduce the incidence of drug resistance. nih.gov Preclinical research into the interactions between different antiviral agents provides a scientific basis for selecting appropriate combination partners.

The demonstration of synergistic effects, as seen between Clevudine and agents like tenofovir and entecavir, supports their potential use in combination to enhance therapeutic efficacy. nih.govnih.gov Conversely, understanding antagonistic interactions, such as that between Clevudine and telbivudine, is crucial for avoiding ineffective treatment pairings. nih.gov The metabolic investigation of these interactions helps to elucidate the underlying mechanisms, such as competition for phosphorylation enzymes. nih.gov This knowledge allows for the rational design of combination therapies that maximize antiviral potency while minimizing the potential for negative drug interactions, ultimately aiming to improve long-term outcomes in the treatment of chronic HBV infection. nih.gov

Mechanisms of Viral Resistance and Genotypic Analysis

Identification of Clevudine-Resistant Hepatitis B Virus Mutants

While initial reports suggested a low incidence of clevudine (B1669172) resistance, studies have characterized resistant HBV strains emerging during long-term clevudine therapy, often associated with viral breakthrough. nih.govnih.govnih.govgutnliver.org Genotypic analysis of the HBV reverse transcriptase (RT) gene from patients experiencing viral breakthrough has been crucial in identifying the mutations responsible for clevudine resistance. nih.govnih.gov

Primary Resistance Mutations in HBV Reverse Transcriptase (e.g., rtM204I)

The most common mutation predominantly associated with clevudine resistance is the rtM204I substitution in the HBV RT. nih.govnih.govnih.govwjgnet.comgutnliver.orggutnliver.org This mutation involves the replacement of methionine (M) with isoleucine (I) at codon 204 of the reverse transcriptase gene. wjgnet.com The rtM204I mutation has been identified in a high percentage of patients with viral breakthrough during clevudine treatment. gutnliver.org

Analysis of the YMDD Motif in Drug Resistance

The rtM204I mutation is located within the highly conserved YMDD motif in the C domain of the HBV polymerase. clinicsearchonline.orgmdpi.comspandidos-publications.com This motif is a critical active site involved in the binding and function of nucleoside analogs like clevudine. clinicsearchonline.orgspandidos-publications.com While the rtM204V mutation (methionine to valine) in the YMDD motif is primarily associated with lamivudine (B182088) resistance, the rtM204I mutation can develop during treatment with lamivudine, telbivudine (B1682739), or clevudine. wjgnet.com In vitro studies have shown that clevudine is not effective against HBV harboring a single rtM204I mutation. nih.govmdpi.com

Characterization of Compensatory Mutations and Their Impact on Viral Replication

Primary resistance mutations, such as rtM204I, can sometimes impair the replication capacity of the virus. nih.govmdpi.complos.org Compensatory mutations can emerge to restore or enhance the replication efficiency of these resistant variants. nih.govnih.govsrce.hrnatap.org

Role of rtL229V as a Compensatory Mutation

The rtL229V mutation has been identified as a compensatory mutation for the impaired replication observed with the rtM204I mutant. nih.govnih.govnih.govclinicsearchonline.orgwjgnet.comgutnliver.org This substitution of leucine (B10760876) (L) with valine (V) at codon 229 in the RT domain helps to improve the replicative ability of clevudine-resistant strains harboring the rtM204I mutation. nih.govnih.govnih.govgutnliver.org

Emergence and Characterization of Multi-Drug Resistant Mutants (e.g., L129M, V173L, M204I, H337N)

More complex resistance patterns involving multiple mutations can emerge, leading to multi-drug resistance. A quadruple mutant harboring the substitutions L129M, V173L, M204I, and H337N has been identified. nih.govnih.govnih.govwjgnet.com This specific combination of mutations has been shown to confer greater replicative ability compared to the wild-type virus and strong resistance to both clevudine and lamivudine. nih.govnih.govnih.govwjgnet.comresearchgate.netresearchgate.net The emergence of such multi-drug resistant mutants poses a significant challenge for treatment.

Here is a table summarizing some of the identified mutations associated with clevudine resistance:

| Mutation | Location in HBV RT | Role | Impact on Replication (when combined with rtM204I) | Associated Resistance |

| rtM204I | YMDD motif, C domain | Primary resistance | Impaired (single mutation) | Clevudine, Lamivudine, Telbivudine, Emtricitabine, Entecavir (B133710) wjgnet.comnih.govasm.org |

| rtL229V | RT domain | Compensatory mutation | Restores/Enhances | Clevudine resistance (in combination with rtM204I) nih.govnih.govnih.govclinicsearchonline.orgwjgnet.comgutnliver.org |

| rtL129M | RT domain | Part of multi-drug mutant | Enhanced (in quadruple mutant) | Clevudine, Lamivudine (in quadruple mutant) nih.govnih.govnih.govwjgnet.com |

| rtV173L | RT domain | Part of multi-drug mutant | Enhanced (in quadruple mutant) | Clevudine, Lamivudine (in quadruple mutant) nih.govnih.govnih.govwjgnet.com |

| rtH337N | RT domain | Part of multi-drug mutant | Enhanced (in quadruple mutant) | Clevudine, Lamivudine (in quadruple mutant) nih.govnih.govnih.govwjgnet.com |

Cross-Resistance Profiles of Clevudine-Resistant Variants

Clevudine-resistant HBV variants, particularly those harboring the rtM204I mutation, often exhibit cross-resistance to other L-nucleoside analogs, including lamivudine, emtricitabine, and telbivudine. gutnliver.orggutnliver.orgnih.govasm.orge-cmh.orgnatap.org This is due to the shared binding site and mechanism of action among these drugs. asm.org

However, clevudine-resistant mutants have generally shown susceptibility to nucleotide analogs such as adefovir (B194249) and tenofovir (B777). nih.govnih.govnih.govmdpi.come-cmh.orgnatap.org Entecavir has shown variable efficacy against different patterns of lamivudine-resistant HBV, which can share mutations with clevudine resistance. natap.org The presence of specific compensatory mutations in addition to the primary resistance mutation can influence the cross-resistance profile. plos.org

Here is a table illustrating the general cross-resistance profiles:

| Resistant Mutation(s) | Cross-Resistance to Lamivudine | Cross-Resistance to Emtricitabine | Cross-Resistance to Telbivudine | Susceptibility to Adefovir | Susceptibility to Tenofovir | Susceptibility to Entecavir |

| rtM204I | Yes gutnliver.orggutnliver.orgnih.govasm.orge-cmh.orgnatap.org | Yes asm.orgnatap.org | Yes asm.orgnatap.org | Yes nih.govnih.govnih.govmdpi.come-cmh.orgnatap.org | Yes nih.govnih.govnih.govmdpi.come-cmh.orgnatap.org | Variable/Reduced wjgnet.comnatap.org |

| rtL129M + rtV173L + rtM204I + rtH337N | Strong Resistance nih.govnih.govnih.govwjgnet.com | Not explicitly mentioned in sources | Not explicitly mentioned in sources | Susceptible nih.govnih.govnih.gov | Susceptible nih.govnih.govnih.gov | Susceptible (except one mutant clone) nih.govnih.govnih.gov |

Note: The susceptibility to entecavir for the quadruple mutant was noted to have one exception in the cited source. nih.govnih.govnih.gov

Cross-Resistance to Other L-Nucleoside Analogues (e.g., Lamivudine)

Clevudine, being an L-nucleoside analogue, shares structural similarities and a common target site with other L-nucleosides such as lamivudine and telbivudine nih.govnih.gov. Consequently, cross-resistance among these compounds is observed nih.govnih.gov. Studies have shown that HBV strains resistant to lamivudine often exhibit high-level cross-resistance to clevudine natap.orgnih.govresearchgate.net.

The primary mutations conferring resistance to lamivudine, particularly the rtM204V/I substitutions in the HBV RT, are also associated with reduced susceptibility to clevudine asm.orgnih.govumich.edu. The rtM204I mutation, in particular, plays a major role in clevudine resistance and has been identified as the most common mutation in patients experiencing viral breakthrough during long-term clevudine treatment asm.org. A quadruple mutant (L129M, V173L, M204I, and H337N) has also been identified that confers strong resistance to both clevudine and lamivudine asm.org.

Data from in vitro studies demonstrate that L-nucleoside analogues, including lamivudine, emtricitabine, telbivudine, and clevudine, exhibit greater than 100-fold cross-resistance in cell lines expressing different patterns of lamivudine-resistant HBV natap.orgnih.gov.

| HBV Mutation Pattern | Fold Resistance to Lamivudine | Fold Resistance to Clevudine |

| Wild-type | 1 | 1 |

| L180M + M204V | >100 | >100 |

| V173L + L180M + M204V | >100 | >100 |

| M204I | >100 | >100 |

| L180M + M204I | >100 | >100 |

Table 1: In Vitro Cross-Resistance of Lamivudine-Resistant HBV to Clevudine and Lamivudine natap.orgnih.gov

Susceptibility to Adefovir, Entecavir, and Tenofovir

The susceptibility of clevudine-resistant HBV strains to other classes of antiviral agents, such as adefovir, entecavir, and tenofovir, is an important consideration for treatment strategies asm.org. Studies have indicated that clevudine-resistant HBV isolates generally remain susceptible to adefovir, entecavir, and tenofovir asm.orgnih.gov.

Acyclic phosphonate (B1237965) nucleotides, such as adefovir and tenofovir, have demonstrated consistent efficacy against both wild-type and various patterns of lamivudine-resistant HBV, which exhibit cross-resistance to clevudine natap.orgnih.gov. These compounds typically show only a small increase in EC50 (0.7 to 3.8-fold) against lamivudine-resistant strains natap.org.

Entecavir has shown variable efficacy against different patterns of lamivudine-resistant HBV, with significantly less susceptibility compared to wild-type HBV natap.org. However, clevudine-resistant clones have generally been found to be susceptible to entecavir asm.orgnih.gov.

Research indicates that adefovir and tenofovir are among the most effective compounds against clevudine-resistant mutants asm.orgnih.gov. For instance, in one study, clevudine-resistant clones were susceptible to adefovir, entecavir, and tenofovir, with the exception of one mutant clone asm.orgnih.gov.

| HBV Strain | Susceptibility to Adefovir | Susceptibility to Entecavir | Susceptibility to Tenofovir |

| Clevudine-Resistant | Susceptible | Susceptible | Susceptible |

| Lamivudine-Resistant | Sensitive | Reduced Susceptibility | Sensitive |

Table 2: General Susceptibility Profile of Clevudine- and Lamivudine-Resistant HBV Strains to Adefovir, Entecavir, and Tenofovir asm.orgnatap.orgnih.govnih.gov

It is worth noting that while adefovir and tenofovir are generally effective against lamivudine-resistant HBV, which includes clevudine cross-resistance, the rtA181V mutation, associated with adefovir resistance, can lead to significantly reduced susceptibility to clevudine (>191-fold) capes.gov.br.

Factors Influencing the Emergence of Viral Resistance and Virologic Breakthrough

The emergence of viral resistance to clevudine and subsequent virologic breakthrough is influenced by several factors. These factors can be broadly categorized as viral, host, and treatment-related umich.edue-cmh.org.

Viral factors include the high replication rate of HBV and the lack of proofreading activity by the HBV polymerase, which leads to the introduction of random mutations in the viral genome mdpi.come-cmh.org. The presence of pre-existing antiviral-resistant mutations in the viral population before treatment initiation can also contribute to the emergence of resistance umich.edu.

Host factors, such as the patient's immune status and baseline characteristics, can influence the risk of resistance umich.edunih.gov. High baseline serum HBV DNA levels are consistently associated with a higher risk of developing resistance and virologic breakthrough with various nucleos(t)ide analogues, including those with cross-resistance to clevudine umich.edunih.gov. Incomplete viral suppression during therapy is a significant predictor of virologic breakthrough nih.gov.

Treatment-related factors include the antiviral potency of the drug and its genetic barrier to resistance umich.edue-cmh.org. Clevudine, like other earlier generation nucleos(t)ide analogues such as lamivudine and adefovir, is associated with a higher risk of resistance compared to agents with a higher genetic barrier like entecavir and tenofovir e-cmh.org. The duration of treatment also plays a role, with the incidence of resistance increasing over time with prolonged therapy umich.edue-cmh.org. Switching to clevudine after prior lamivudine therapy has been associated with a higher resistance rate compared to treatment-naïve patients nih.gov.

Virologic breakthrough, defined as a significant increase in serum HBV DNA levels after initial suppression, is often the first clinical indicator of emerging antiviral resistance e-cmh.org. The likelihood of virologic breakthrough is directly related to the HBV DNA concentration during treatment, particularly at early time points such as week 24 nih.gov.

| Factor | Influence on Resistance Emergence and Virologic Breakthrough |

| High HBV Replication Rate | Increases the chance of random mutations |

| Lack of HBV Polymerase Proofreading | Leads to accumulation of mutations |

| Pre-existing Resistant Mutations | Higher likelihood of selecting for resistant strains |

| High Baseline Serum HBV DNA Levels | Increased risk of resistance and breakthrough |

| Incomplete Viral Suppression During Therapy | Strong predictor of virologic breakthrough |

| Antiviral Potency | Lower potency may lead to resistance |

| Genetic Barrier to Resistance | Lower barrier (fewer mutations needed) increases risk |

| Duration of Treatment | Longer treatment increases cumulative resistance risk |

| Prior Lamivudine Therapy | Higher resistance rate observed with subsequent clevudine |

Table 3: Factors Influencing the Emergence of Viral Resistance and Virologic Breakthrough with Clevudine mdpi.comumich.edue-cmh.orgnih.govnih.gov

Structure Activity Relationships Sar and Rational Drug Design

Correlating Structural Features with Antiviral Potency

The antiviral potency of clevudine (B1669172) is intrinsically linked to specific aspects of its chemical structure, including its stereochemistry and the presence of a fluorine substituent.

Influence of L-Configuration on Biological Activity

Clevudine is an unnatural L-nucleoside analog of thymidine (B127349). The L-configuration, as opposed to the naturally occurring D-configuration found in human nucleosides, plays a crucial role in its antiviral selectivity and reduced host toxicity. While the exact mechanisms by which cellular kinases phosphorylate L-nucleosides are not fully understood due to the lack of three-dimensional structures of these enzymes, L-nucleosides like clevudine are recognized and phosphorylated intracellularly to their active triphosphate forms. asm.org This phosphorylation is essential for their antiviral action. asm.org The L-configuration contributes to the unique ability of clevudine to maintain suppression of HBV replication for an extended period after treatment cessation. asm.org L-nucleoside analogs are generally less recognized by normal mammalian enzymes compared to their D-counterparts, which can result in minimal host toxicity and good antiviral activity. ekb.eg

Impact of Fluorine Substitution on Ribose Conformation and Activity

The presence of a fluorine atom at the 2'-position of the arabinofuranosyl sugar ring in clevudine is another critical structural determinant of its activity. Fluorine substitution at the 2'-position can significantly impact the conformation of nucleosides, influencing dipole-dipole and gauche interactions, the anomeric effect, and interactions with the nucleobase. cardiff.ac.uknih.gov The highly polarized C-F bond can also enhance the stability of the molecule. cardiff.ac.uk Fluorine is often used as a bioisostere for hydrogen or hydroxyl groups due to its similar size and ability to alter electronic properties, lipophilicity, and metabolic stability. nih.govoup.com

While the precise relationship between fluorine-induced sugar conformation and antiviral activity is complex and can vary depending on the specific nucleoside and the position of fluorination, it is understood that the conformation of the furanosyl moiety is critical for biological activity. nih.gov Fluorine substitution can help to lock the sugar ring into specific conformations, such as the North (3'-endo/2'-exo) or South (2'-endo/3'-exo) pucker, which can influence binding to viral polymerases. nih.gov For clevudine, the 2'-fluoro-beta-L-arabinofuranosyl structure is key to its potent anti-HBV activity. nih.govresearchgate.net

Design and Synthesis of Clevudine Analogues with Modified Pharmacological Profiles

Rational drug design efforts have focused on developing clevudine analogues to improve its pharmacological properties, such as liver targeting and bypassing initial metabolic steps.

Development of Liver-Targeted Prodrugs (e.g., ATI-2173)

A significant area of research has been the development of liver-targeted prodrugs of clevudine to enhance its delivery to the site of HBV replication and potentially reduce systemic exposure and associated toxicities. ATI-2173 is a notable example of such a prodrug. nih.govnih.govresearchgate.net It is a phosphoramidate (B1195095) prodrug of clevudine monophosphate, designed to deliver the 5'-monophosphate directly to the liver. nih.govnih.govresearchgate.netbiospace.com This strategy aims to increase the concentration of the active triphosphate form in hepatocytes while minimizing the levels of the parent nucleoside in systemic circulation. nih.govbiospace.comasm.org

Strategies for Bypassing Initial Phosphorylation Steps

The activation of nucleoside analogs typically involves a series of phosphorylation steps catalyzed by cellular kinases to form the active triphosphate. asm.orgnih.gov For clevudine, the initial phosphorylation to the monophosphate is a crucial step. nih.gov Strategies for bypassing this initial phosphorylation, particularly the step involving thymidine kinase 2 (TK2), have been explored to potentially mitigate certain toxicities linked to this pathway. nih.gov ATI-2173, by delivering the clevudine 5'-monophosphate directly, effectively bypasses the initial phosphorylation step catalyzed by TK2. nih.govresearchgate.netasm.orgresearchgate.net This approach aims to ensure efficient conversion to the active triphosphate in the liver, independent of the rate-limiting initial phosphorylation that might be associated with adverse effects observed with the parent drug. nih.govasm.orgresearchgate.net

Computational Approaches in Clevudine and Analogue Drug Design

Computational methods play an increasingly important role in modern drug discovery and design, including the study and development of nucleoside analogs like clevudine. researchgate.netresearchgate.netsilicos-it.be These approaches can provide valuable insights into the molecular interactions of clevudine and its analogues with viral enzymes and cellular kinases, as well as predict their pharmacokinetic and pharmacodynamic properties.

Computational techniques such as molecular docking and molecular dynamics simulations can be used to model the binding of clevudine triphosphate to the HBV polymerase, helping to understand its mechanism of action at a molecular level. asm.orgresearchgate.net These methods can also be applied to evaluate the potential binding affinity and conformation of clevudine analogues, guiding the design of compounds with improved activity or reduced off-target effects. asm.orgresearchgate.netresearchgate.net Furthermore, computational approaches can assist in predicting the metabolic pathways and potential toxicities of new analogues, streamlining the drug discovery process. researchgate.netresearchgate.net While challenges remain, the integration of computational methods with experimental studies accelerates the identification and optimization of promising antiviral candidates. researchgate.netsilicos-it.be

Cellular and Subcellular Impacts of Clevudine Beyond Direct Antiviral Action

Research on Mitochondrial Bioenergetics and Nucleoside Analogues

Effects of Clevudine (B1669172) on Mitochondrial DNA Copy Number and Gene Expression in Cell Lines (e.g., INS-1E, HepG2)

Studies have shown that clevudine can induce dose-dependent decreases in mitochondrial DNA (mtDNA) copy number in both rat clonal β-cell lines (INS-1E) and human hepatoma cell lines (HepG2). nih.gov This reduction in mtDNA levels is accompanied by decreased mRNA levels of genes encoded by mtDNA, such as cytochrome c oxidase-1 (Cox-1). nih.gov The observed effects were dependent on the concentration of clevudine and the duration of exposure. nih.gov Long-term clevudine therapy has been linked to mitochondrial injury and mtDNA depletion in skeletal muscle. nih.govjpatholtm.org

Impact on Mitochondrial Function (e.g., ATP Synthesis, Lactate (B86563) Production) in Cellular Models

The reduction in mtDNA copy number and the expression of mtDNA-encoded genes can lead to impaired mitochondrial function. In INS-1E cells treated with high doses of clevudine, reduced total mitochondrial activities were observed. nih.gov This mitochondrial dysfunction manifested as lower cytosolic ATP contents and enhanced lactate production. nih.gov These findings suggest that clevudine can negatively impact oxidative phosphorylation, a key process for cellular energy production. nih.govwjgnet.com

Below is a table summarizing representative findings on the effects of high-dose clevudine on mitochondrial function in INS-1E cells:

| Parameter | Effect of High-Dose Clevudine (e.g., 1 mM) | Reference |

| Total Mitochondrial Activity | Reduced | nih.gov |

| Cytosolic ATP Content | Lower | nih.gov |

| Glucose-Stimulated Lactate Production | Enhanced | nih.gov |

Implications for Cellular Metabolism and Function in Beta-Cell Lines

The impact of clevudine on mitochondrial function in INS-1E beta-cell lines has significant implications for cellular metabolism, particularly glucose-stimulated insulin (B600854) secretion. Impaired mitochondrial function can disrupt the metabolism-secretion coupling in beta-cells, which is crucial for proper insulin release in response to glucose levels. nih.gov Studies have shown that clevudine treatment markedly decreased insulin release in response to glucose application in INS-1E cells, likely as a consequence of the observed mitochondrial dysfunction. nih.govnih.gov This suggests a potential link between clevudine's effects on mitochondria and alterations in glucose metabolism in insulin-producing cells. nih.gov

Immunomodulatory Effects and Cell Signaling Pathway Research

Beyond its direct antiviral actions, research indicates that clevudine may also exert immunomodulatory effects, particularly concerning macrophage function and related signaling pathways.

Regulation of Macrophage Polarization (e.g., M2 Macrophage Suppression)

Clevudine has been found to influence macrophage polarization. Specifically, it has demonstrated the capability to suppress the pro-fibrotic phenotype of M2 macrophages. nih.govpatsnap.com M2 macrophages are often associated with tissue repair and fibrosis, secreting pro-fibrotic cytokines. nih.govpatsnap.comfrontiersin.org Concurrently, clevudine can enhance markers associated with an anti-fibrotic phenotype in macrophages. nih.govpatsnap.com This suggests a potential role for clevudine in modulating the immune response in contexts beyond viral infection, such as fibrotic conditions. nih.govpatsnap.com

Inhibition of PI3K/Akt Signaling Pathway

Research has identified the inhibition of the PI3K/Akt signaling pathway as a mechanism through which clevudine exerts its effects on macrophage polarization. nih.govpatsnap.commdpi.comresearchgate.netresearchgate.netnih.gov The PI3K/Akt pathway is a crucial intracellular signaling route involved in various cellular processes, including cell growth, survival, and differentiation, as well as the regulation of immune cell function and polarization. By inhibiting this pathway, clevudine can prevent M2 polarization and the subsequent pro-fibrotic responses. nih.govpatsnap.commdpi.comresearchgate.netresearchgate.netnih.gov

Below is a table summarizing the reported effects of clevudine on macrophage polarization and the involved signaling pathway:

| Cellular Target | Effect of Clevudine | Involved Signaling Pathway | Reference |

| M2 Macrophage Polarization | Suppression of Pro-fibrotic Phenotype | PI3K/Akt Pathway | nih.govpatsnap.commdpi.comresearchgate.netresearchgate.netnih.gov |

| Macrophage Phenotype | Enhancement of Anti-fibrotic Phenotype | PI3K/Akt Pathway | nih.govpatsnap.com |

Attenuation of Fibrotic Phenotypes in Cellular Models

Research has explored the potential of Clevudine to attenuate fibrotic phenotypes in cellular models, extending beyond its primary antiviral activity. Studies investigating bleomycin-induced early pulmonary fibrosis have indicated that Clevudine is capable of regulating M2 macrophage polarization, a key cellular process involved in fibrosis progression. nih.govpatsnap.commdpi.comresearchgate.netmdpi.comnih.gov

In these cellular contexts, Clevudine has been shown to suppress the expression of pro-fibrotic markers associated with M2 macrophages, such as CD206, Arginase 1 (Arg1), and Chitinase-like protein 3 (YM1). nih.govpatsnap.commdpi.com Concurrently, it enhances the expression of anti-fibrotic markers, including CD86, Interleukin-6 (IL-6), and Interleukin-10 (IL-10). nih.govpatsnap.commdpi.com This modulation of macrophage phenotype is suggested to occur, at least in part, through the inhibition of the PI3K/Akt signaling pathway. nih.govpatsnap.commdpi.com

The observed effects on macrophage polarization in cellular models appear to translate to a reduction in downstream fibrotic processes. By suppressing the pro-fibrotic functions of M2 macrophages, Clevudine treatment further alleviates M2-induced myofibroblast activation and epithelial-to-mesenchymal transition (EMT). nih.govpatsnap.commdpi.com These cellular events are critical contributors to the excessive extracellular matrix deposition characteristic of fibrosis. Consequently, this cellular-level intervention results in a decline in collagen deposition and the secretion of pro-fibrotic cytokines in experimental models. nih.govpatsnap.commdpi.com

The following table summarizes the observed effects of Clevudine on key macrophage markers in cellular models related to fibrosis:

| Macrophage Marker | Phenotype Association | Effect of Clevudine Treatment |

| CD206 | Pro-fibrotic (M2) | Suppression |

| Arg1 | Pro-fibrotic (M2) | Suppression |

| YM1 | Pro-fibrotic (M2) | Suppression |

| CD86 | Anti-fibrotic (M1-like) | Enhancement |

| IL-6 | Anti-fibrotic | Enhancement |

| IL-10 | Anti-fibrotic | Enhancement |

These findings highlight a cellular mechanism by which Clevudine may exert anti-fibrotic effects, specifically through the intricate regulation of macrophage polarization and its subsequent impact on myofibroblast differentiation and EMT.

Future Directions and Research Gaps in Clevudine Studies

Elucidation of Residual Mechanisms and Uncharacterized Interactions

While the primary mechanism of action of Clevudine (B1669172) involves its phosphorylation to the active triphosphate form, which then inhibits HBV polymerase by competing with thymidine (B127349) triphosphate and causing DNA chain termination, there are still aspects of its interaction with the virus and host that warrant further investigation. Research gaps exist in fully understanding the residual mechanisms contributing to viral suppression and the potential for uncharacterized interactions with host cellular pathways beyond the intended antiviral target.

Studies have indicated that Clevudine triphosphate inhibits HBV reverse transcriptase in a noncompetitive manner, binding to and distorting the active site of the polymerase. This suggests a more complex interaction than simple competitive inhibition. Further research is needed to fully characterize the binding site and the conformational changes induced in the polymerase by Clevudine triphosphate.

Another area for exploration is the impact of Clevudine on covalently closed circular DNA (cccDNA), the stable nuclear form of the HBV genome that is crucial for viral persistence. While Clevudine has been shown to reduce or delay the rebound of viral DNA and decrease the number of infected hepatocytes in animal models, complete clearance of cccDNA has not been observed with Clevudine monotherapy. Understanding the precise mechanisms by which Clevudine influences cccDNA levels and identifying potential strategies to enhance cccDNA reduction remain critical research objectives.

Furthermore, investigating potential off-target interactions and their contributions to both antiviral effects and observed limitations, such as myopathy, is crucial. Although myopathy has been linked to mitochondrial dysfunction, the exact molecular mechanisms underlying this side effect in the context of Clevudine exposure require further elucidation. The pathogenesis of HBV infection and the mechanisms of host-virus interactions are still elusive, with some cellular interactions remaining uncharacterized.

Development of Next-Generation Clevudine-Based Compounds

The insights gained from understanding the limitations and residual mechanisms of Clevudine can inform the design and development of next-generation compounds. The goal is to create analogs or derivatives that retain potent antiviral activity while exhibiting improved pharmacokinetic profiles, reduced toxicity, and enhanced ability to overcome resistance.

One approach involves structural modifications to Clevudine to improve its targeting to the liver and reduce systemic exposure, potentially mitigating off-target effects like myopathy. ATI-2173, a novel ASPIN (Active Site Polymerase Inhibitor Nucleotide) structurally similar to Clevudine, is currently in clinical development and is designed to target the liver, aiming for an improved pharmacokinetic and safety profile. ATI-2173 is the only ASPIN for HBV currently in clinical development.

Developing compounds that can more effectively target and reduce cccDNA is another critical area. While Clevudine has shown some impact on cccDNA in animal models, next-generation therapies could aim for more significant cccDNA reduction, which is considered essential for achieving a functional cure for chronic hepatitis B. Research into compounds that interfere with cccDNA formation, maintenance, or degradation, potentially in combination with Clevudine or its derivatives, holds significant promise.

Exploring combination therapies involving Clevudine or its future iterations with other antiviral agents or host-targeting compounds is also a key direction. Combinations may offer synergistic antiviral effects, reduce the risk of resistance development, and potentially allow for lower doses of individual components, thereby minimizing toxicity. Researchers in South Korea are testing Clevudine at lower doses in combination with adefovir (B194249) for continued use.

Advanced In Vitro and In Vivo Model Development for Comprehensive Evaluation

Accurate and predictive preclinical models are essential for evaluating the efficacy and safety of Clevudine and its potential next-generation compounds. While traditional in vitro cell culture systems and in vivo animal models like the duck and woodchuck models have been valuable, there is a continuous need for more advanced and physiologically relevant models.

Development of improved in vitro models, such as primary human hepatocyte cultures that better mimic the in vivo environment and allow for the study of cccDNA dynamics, is crucial. Three-dimensional cell culture systems and organ-on-a-chip technologies could provide more complex and realistic representations of liver tissue and its interaction with HBV and antiviral compounds. Innovative cell and animal models have improved the assessment of antiviral activity and potential toxicity of novel compounds.

In vivo models that more closely recapitulate human HBV infection and disease progression are also needed. While woodchuck and duck models have provided valuable insights, their limitations in fully replicating all aspects of human HBV infection necessitate the exploration and development of alternative or improved animal models. The woodchuck hepatitis virus (WHV) in vivo infection model is considered extremely useful for evaluating antiviral agents.

Furthermore, the development of standardized and robust assays for evaluating antiviral activity, effects on cccDNA, and potential toxicity in these advanced models is critical for ensuring comparability and reproducibility of research findings.

Integration of Omics Technologies in Clevudine Research

The application of high-throughput omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the complex interplay between Clevudine, HBV, and the host. Integrating these technologies into Clevudine research can help elucidate residual mechanisms, identify novel targets, and predict treatment response and potential adverse effects.

Genomics and transcriptomics can be used to study changes in viral and host gene expression in response to Clevudine treatment, potentially revealing uncharacterized pathways affected by the drug. This could help explain variations in treatment response and identify biomarkers for predicting efficacy or toxicity.

Proteomics can provide insights into alterations in host and viral protein profiles upon Clevudine exposure, shedding light on protein-protein interactions and signaling pathways involved in the antiviral response and potential off-target effects.

Metabolomics can help identify changes in metabolic pathways in host cells due to Clevudine treatment, potentially revealing mechanisms of toxicity or novel antiviral effects.

Integrating data from multiple omics platforms through bioinformatics and systems biology approaches can provide a holistic view of the drug's effects and the host-virus interaction. This can lead to the identification of novel drug targets, the development of personalized treatment strategies, and a more complete understanding of Clevudine's pharmacological profile.

The application of spatial omics technologies, which allow for the visualization of molecular interactions within intact tissue samples, could provide unprecedented detail on how Clevudine affects the liver microenvironment and the distribution of the virus and host immune cells.

By leveraging these advanced omics technologies, researchers can gain deeper insights into Clevudine's mechanisms, identify new avenues for therapeutic intervention, and accelerate the development of more effective and safer antiviral strategies for chronic hepatitis B.

Q & A

Q. How can researchers ensure reproducibility when reporting clevudine’s efficacy in heterogeneous CHB populations?

- Methodological Answer : Adopt CONSORT guidelines for trial reporting, detailing inclusion/exclusion criteria (e.g., HBeAg status, fibrosis stage). Share raw data in public repositories (e.g., ClinicalTrials.gov ) with de-identified patient-level datasets. Use mixed-effects models to adjust for covariates like age and baseline ALT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.